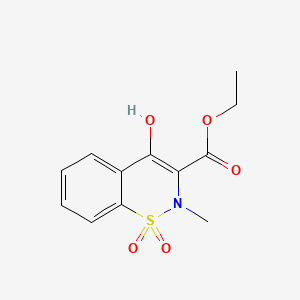

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a chemical compound known for its role as an impurity in pharmaceutical products such as piroxicam and meloxicam . It is characterized by its molecular formula C({12})H({13})NO(_{5})S and a molecular weight of 283.30 g/mol . This compound is often used in research and development within the pharmaceutical industry to ensure the purity and efficacy of related drugs.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with ethyl acetoacetate under acidic conditions. The process includes cyclization and subsequent oxidation steps to form the benzothiazine ring structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and stringent quality control measures are critical to meet pharmaceutical standards .

化学反应分析

Types of Reactions

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to corresponding sulfides.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazines, which are often intermediates in the synthesis of more complex pharmaceutical compounds .

科学研究应用

Analgesic Activity

Research indicates that ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide exhibits significant analgesic properties. A study conducted on various derivatives of benzothiazine reported that this compound demonstrated potent analgesic effects when tested against standard drugs such as meloxicam and piroxicam. The testing utilized a thermal tail-flick method in male rats, revealing that some derivatives surpassed the analgesic efficacy of reference drugs at equivalent dosages .

Structural Analysis

X-ray crystallography studies have revealed that the thiazine ring in this compound adopts a half-chair conformation. Intramolecular hydrogen bonding contributes to the stability and biological activity of the molecule . Understanding these structural characteristics is crucial for designing new derivatives with enhanced therapeutic properties.

Case Studies and Research Findings

作用机制

The mechanism of action of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves its interaction with biological targets such as enzymes and receptors. It is known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . This inhibition is similar to the action of nonsteroidal anti-inflammatory drugs (NSAIDs), making it a valuable compound for studying the pharmacodynamics of related drugs .

相似化合物的比较

Similar Compounds

Piroxicam: A well-known NSAID with a similar benzothiazine structure.

Meloxicam: Another NSAID that shares structural similarities and pharmacological properties.

Uniqueness

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is unique due to its specific role as an impurity in these drugs, providing insights into the purity and stability of pharmaceutical formulations . Its distinct chemical properties and reactivity also make it a valuable tool in synthetic chemistry and drug development .

生物活性

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, also known by its CAS number 24683-26-9, is a compound that belongs to the class of benzothiazine derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The following sections detail the biological activities of this compound based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₅S |

| Molecular Weight | 283.30 g/mol |

| CAS Number | 24683-26-9 |

| IUPAC Name | This compound |

| Hazard Classification | Toxic if inhaled |

Antimicrobial Activity

Research has demonstrated that benzothiazine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound possesses antibacterial and antifungal activities:

- Antibacterial Activity : The compound has been tested against various bacterial strains and has shown effective inhibition at concentrations as low as 10 μg/mL. It is particularly effective against Gram-positive bacteria.

- Antifungal Activity : The compound also exhibits antifungal properties against species such as Aspergillus niger and Candida albicans, demonstrating potential for use in treating fungal infections .

Anticancer Properties

Several studies have explored the anticancer potential of benzothiazine derivatives. This compound has been evaluated in vitro for its effects on cancer cell lines:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. It has shown IC50 values in the range of micromolar concentrations against various cancer cell lines .

- Case Study : A study involving HeLa and MCF7 cancer cell lines reported that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in animal models:

- In Vivo Studies : In a murine model of inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema compared to control groups. This suggests that it may inhibit pro-inflammatory cytokines and mediators .

Analgesic Activity

This compound has also been investigated for its analgesic effects:

属性

CAS 编号 |

113913-36-3 |

|---|---|

分子式 |

C12H13NO5S |

分子量 |

283.298 |

IUPAC 名称 |

ethyl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate |

InChI |

InChI=1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3 |

InChI 键 |

QWTNANUGXZEPFQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O |

产品来源 |

United States |

Q1: What is the role of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in the synthesis of Meloxicam?

A1: this compound serves as a crucial intermediate in the synthesis of Meloxicam []. This compound is synthesized from a starting material of saccharin sodium, which undergoes a series of reactions including ring enlargement and N-methylation. The final step involves reacting this compound with 2-amino-5-methylthiazole, resulting in the formation of Meloxicam [].

Q2: Can you describe the synthesis process of this compound in more detail?

A2: The synthesis of this compound is a multi-step process. It begins with the condensation of saccharin sodium with ethyl chloroacetate, yielding ethyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide. This intermediate then undergoes a one-pot reaction involving ring enlargement and N-methylation, ultimately forming this compound []. This efficient synthetic route contributes to a 53% overall yield of Meloxicam.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。